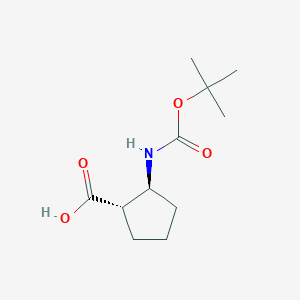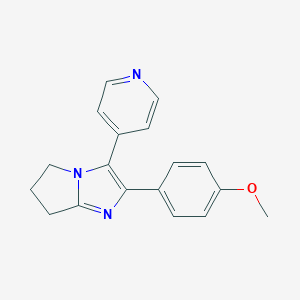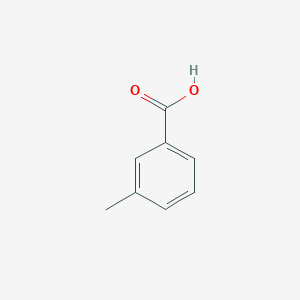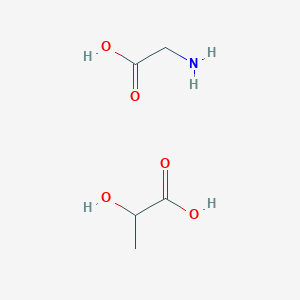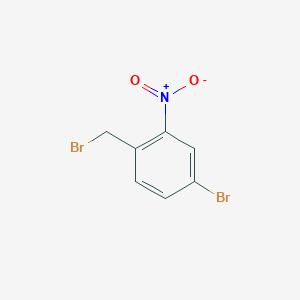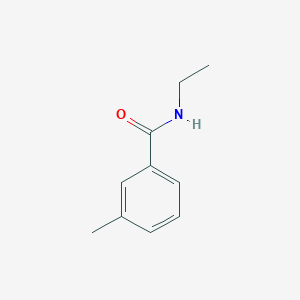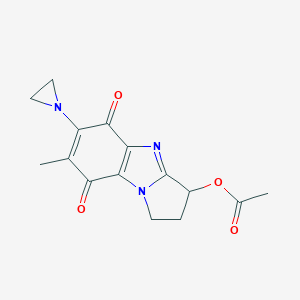
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate, also known as CB 1954, is a prodrug that has been used in cancer research for several decades. It is a synthetic compound that was first synthesized in 1957 by researchers at the University of Birmingham, UK. CB 1954 is a potent cytotoxic agent that has been shown to have selective toxicity towards tumor cells, making it a promising candidate for cancer treatment.
Mechanism Of Action
The mechanism of action of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 involves the conversion of the prodrug into a cytotoxic agent in the presence of nitroreductase. The reactive species generated by this conversion process then causes DNA damage, which ultimately leads to cell death. The selectivity of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 towards tumor cells is due to the overexpression of nitroreductase in these cells, which allows for the targeted delivery of the cytotoxic agent.
Biochemical And Physiological Effects
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, leading to cell death in tumor cells. It has also been shown to induce apoptosis, a form of programmed cell death that is important in the regulation of cell growth and development. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its selectivity towards tumor cells, which allows for targeted delivery of the cytotoxic agent. This can help to minimize the side effects associated with traditional chemotherapy. Another advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its potency, which allows for lower doses to be used compared to traditional chemotherapy agents. However, one limitation of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its dependence on the presence of nitroreductase for activation. This limits its effectiveness in tumor types that do not overexpress this enzyme.
Future Directions
There are several future directions for research on 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. One area of research is the development of new prodrugs that can be activated by different enzymes, which would allow for the treatment of a wider range of tumor types. Another area of research is the development of new delivery methods for 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Finally, research could focus on the combination of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 with other cancer treatments, such as radiation therapy or immunotherapy, to enhance its effectiveness.
Synthesis Methods
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is synthesized by reacting 6-nitrobenzimidazole with 3-methylaziridine in the presence of a reducing agent. The resulting product is then acetylated to form 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. The synthesis of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is a complex process that requires several steps and careful attention to detail to ensure the purity and potency of the final product.
Scientific Research Applications
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been extensively studied for its potential as a cancer treatment. It works by being converted into a highly reactive species in the presence of the enzyme nitroreductase, which is overexpressed in many tumor cells. This reactive species then causes DNA damage and ultimately leads to cell death. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to be effective against a wide range of tumor types, including breast cancer, prostate cancer, and leukemia.
properties
CAS RN |
123567-24-8 |
|---|---|
Product Name |
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate |
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H15N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9H,3-6H2,1-2H3 |
InChI Key |
FFUXDQVPXSUWDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
synonyms |
6-N-aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate PBI-A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



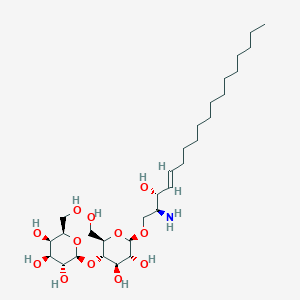
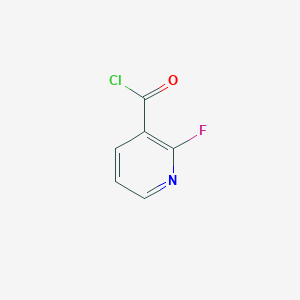
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
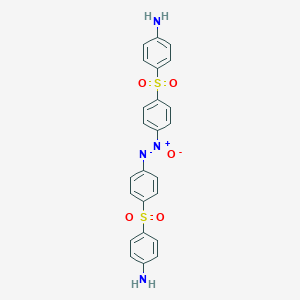
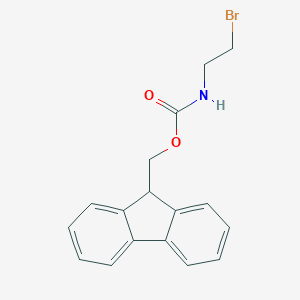
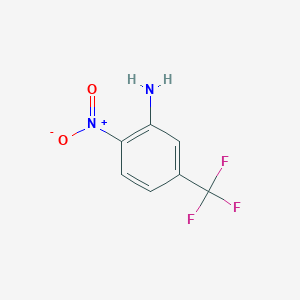
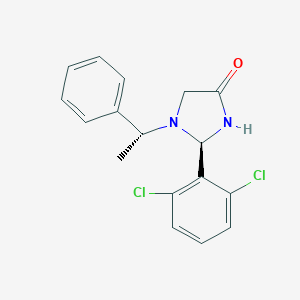
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
